molecular formula C12H8ClNO B567788 2-Chloro-6-phenylpyridine-3-carbaldehyde CAS No. 1227596-08-8

2-Chloro-6-phenylpyridine-3-carbaldehyde

Cat. No.: B567788
CAS No.: 1227596-08-8
M. Wt: 217.652
InChI Key: RBJINMJRZHAISS-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyridine-3-carbaldehyde is a versatile chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates both an aromatic chloro substituent and an aldehyde functional group, making it a valuable bifunctional intermediate for constructing complex molecules. The compound is particularly useful in the development of novel catalytic systems, including those for sustainable C–H bond functionalization, which is a pivotal strategy for streamlining the synthesis of organic compounds . In biomedical research, this pyridine-based derivative serves as a key precursor for the synthesis of ligands used in the development of metal complexes with potential therapeutic applications. Similar pyridine-carbaldehyde structures have been employed in the synthesis of bis-heteroleptic iridium(III) complexes, which are being explored as antiproliferative agents in oncology research . Furthermore, the aldehyde group offers a versatile handle for further derivatization through reactions such as nucleophilic aromatic substitution, carbonyl addition, and olefination, enabling the efficient exploration of chemical space in drug discovery programs . This makes this compound a valuable building block for generating diverse compound libraries aimed at addressing various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-10(8-15)6-7-11(14-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJINMJRZHAISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704709
Record name 2-Chloro-6-phenylpyridine-3-carbaldehyde
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227596-08-8
Record name 2-Chloro-6-phenyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Phenylpyridine 3 Carbaldehyde

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-chloro-6-phenylpyridine-3-carbaldehyde is electron-deficient, a characteristic that is further intensified by the electron-withdrawing effects of the chloro and carbaldehyde substituents. This electronic nature dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. wikipedia.org The presence of the nitrogen atom in the pyridine ring, along with the electron-withdrawing carbaldehyde group, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This reaction proceeds through a two-step addition-elimination mechanism. openstax.org

Mechanism of Nucleophilic Aromatic Substitution:

Nucleophilic Attack: A nucleophile adds to the carbon atom attached to the chlorine, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. openstax.org

Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

The positions of the electron-withdrawing groups are crucial for stabilizing the Meisenheimer intermediate. In this compound, the nitrogen atom and the carbaldehyde group are positioned to effectively delocalize the negative charge, thus activating the chloro position for substitution. wikipedia.orgopenstax.org

Common nucleophiles that readily displace the chloro group include amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. youtube.com

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen and the electron-withdrawing substituents (chloro and carbaldehyde groups) deactivate the ring towards attack by electrophiles. masterorganicchemistry.com

Electrophilic aromatic substitution reactions typically require an acid catalyst to generate a strong electrophile. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com However, the electron-poor nature of the pyridine ring in this specific compound makes the formation of the arenium ion intermediate energetically unfavorable. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation

Nitration

Sulfonation

Friedel-Crafts Alkylation and Acylation libretexts.org

While these reactions are common for many aromatic compounds, they are not readily observed with this compound under standard conditions due to the deactivating effects of its substituents.

Transformations Involving the Carbaldehyde Functional Group

The carbaldehyde group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde group readily undergoes Knoevenagel-type condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.gov These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond.

General Reaction Scheme: this compound + CH₂(X)(Y) → 2-Chloro-6-phenyl-3-(C(X)(Y)=CH)-pyridine + H₂O (where X and Y are electron-withdrawing groups like CN, COOR, COR, etc.)

This type of reaction is a versatile method for synthesizing a wide array of derivatives with extended conjugation and potential applications in materials science and medicinal chemistry.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines)

The carbaldehyde group is susceptible to attack by nitrogen-based nucleophiles such as hydrazines and primary amines. These reactions typically lead to the formation of imines (Schiff bases) or hydrazones, respectively.

Reaction with Primary Amines: this compound + R-NH₂ → 2-Chloro-6-phenyl-3-(CH=N-R)-pyridine + H₂O

Reaction with Hydrazines: this compound + H₂N-NH-R → 2-Chloro-6-phenyl-3-(CH=N-NH-R)-pyridine + H₂O

These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. The resulting imines and hydrazones can serve as valuable intermediates for further synthetic transformations, including cyclization reactions to form various heterocyclic systems.

Oxidation Pathways of the Aldehyde Group

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common and important reaction in organic synthesis.

General Oxidation Reaction: this compound + [O] → 2-Chloro-6-phenylpyridine-3-carboxylic acid

A variety of oxidizing agents can be employed for this purpose. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction Pathways of the Aldehyde Group

The aldehyde functional group in this compound is readily reduced to a primary alcohol, yielding (2-chloro-6-phenylpyridin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxymethyl group. The reduction can be achieved with high chemoselectivity using common hydride-donating reagents.

A standard and efficient method involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695). youtube.com This reagent is mild enough that it selectively reduces the aldehyde without affecting the chloro-substituent or the aromatic phenyl ring. The reaction typically proceeds smoothly at room temperature. youtube.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.com The resulting alkoxide intermediate is then protonated by the solvent to give the final alcohol product. youtube.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and require anhydrous conditions followed by a separate aqueous workup step. youtube.com Given the presence of other potentially reactive sites, NaBH₄ is often the preferred reagent for this specific transformation due to its operational simplicity and high selectivity. youtube.com

Table 1: Reduction of this compound

Reactant Product Reagent Typical Conditions

Conversion to Nitrile Derivatives

The aldehyde group of this compound can be converted into a nitrile (cyano) group, yielding 2-chloro-6-phenylpyridine-3-carbonitrile. This conversion is a valuable synthetic step, as the nitrile group can participate in a wide range of further transformations. A common and reliable method for this conversion is a one-pot, two-step process involving the formation and subsequent dehydration of an aldoxime intermediate. organic-chemistry.org

In the first step, the aldehyde is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a mild base, such as pyridine or sodium acetate (B1210297), to form this compound oxime. The subsequent dehydration of this oxime intermediate is typically achieved in the same reaction vessel by adding a dehydrating agent. organic-chemistry.org Reagents such as thionyl chloride (SOCl₂), acetic anhydride (B1165640), or propylphosphonic anhydride (T3P) are effective for this purpose, leading to the formation of the desired nitrile under relatively mild conditions. organic-chemistry.org

Table 2: Conversion of Aldehyde to Nitrile

Reactant Intermediate Product Reagents

Mechanistic Insights into Key Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting its behavior and designing novel synthetic pathways.

Radical Pathways in Electrochemical Transformations

While specific electrochemical studies on this compound are not extensively documented, plausible mechanistic pathways can be inferred from the behavior of related compounds like 2-chloropyridine (B119429). nih.gov Electrochemical reduction of this molecule would likely proceed via radical intermediates. The process is initiated by a single-electron transfer from the cathode to the molecule.

There are two primary sites susceptible to reduction: the carbon-chlorine bond and the aldehyde group. The reduction of aryl chlorides is a well-known electrochemical process. In this scenario, the electron transfer would lead to the formation of a radical anion, which could then fragment to release a chloride ion (Cl⁻) and produce a 6-phenyl-3-formylpyridin-2-yl radical. This highly reactive radical intermediate could then abstract a hydrogen atom from the solvent or supporting electrolyte, or participate in dimerization or other radical coupling reactions.

Alternatively, electrochemical reduction could target the aldehyde group. However, studies on the electrochemistry of pyridinium (B92312) compounds suggest that the pyridine ring itself, particularly when protonated or alkylated, can be electrochemically active, potentially leading to dihydropyridine (B1217469) species. rsc.orgwikipedia.org The precise pathway would be highly dependent on the reaction conditions, including the electrode material, solvent, and supporting electrolyte.

Base-Mediated Cascade Reactions

The structure of this compound, featuring a nucleofugal group (chloride) on the pyridine ring, is well-suited for base-mediated cascade reactions, particularly those involving intramolecular cyclization. These reactions typically involve the generation of a nucleophile within the molecule, which then attacks the electrophilic carbon atom bearing the chlorine, resulting in the formation of a new ring.

A hypothetical but mechanistically sound cascade could be initiated by modifying the aldehyde group into a structure with an acidic proton. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile (B47326) would yield a derivative with acidic C-H protons. In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu), deprotonation would generate a carbanion. This intramolecular nucleophile could then attack the C2 position of the pyridine ring, displacing the chloride ion in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This sequence of deprotonation followed by cyclization constitutes a cascade that would lead to the formation of a fused heterocyclic system. Such base-mediated cyclization strategies are powerful tools in the synthesis of complex polycyclic molecules from functionalized pyridine precursors. researchgate.net

Derivatization Strategies and Synthesis of Novel Analogues of 2 Chloro 6 Phenylpyridine 3 Carbaldehyde

Design Principles for Structural Modification

The design of new analogues of 2-chloro-6-phenylpyridine-3-carbaldehyde is guided by the inherent reactivity of its constituent functional groups. The primary strategies for structural modification revolve around the electrophilic nature of the carbon atoms at the C-2 and C-3 positions of the pyridine (B92270) ring.

The chlorine atom at the C-2 position renders this site susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing effect of the pyridine nitrogen atom enhances the electrophilicity of the C-2 and C-6 positions, facilitating the displacement of the chloro group by various nucleophiles. vaia.comyoutube.com This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioalkoxy groups, thereby enabling the synthesis of diverse derivatives. The reactivity of 2-chloropyridines in such substitutions is generally greater than that of their 3-chloro counterparts due to better stabilization of the reaction intermediate. vaia.com Uncatalyzed amination of 2-chloropyridines can be achieved, often under high temperatures in a flow reactor, to produce 2-aminopyridines. thieme-connect.com

The aldehyde group at the C-3 position serves as a versatile handle for a multitude of chemical transformations. Its electrophilic carbon is a prime target for nucleophilic attack, leading to a variety of derivatization pathways:

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These intermediates can then be used in subsequent cyclization reactions to build fused heterocyclic systems. nih.gov

Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, provides access to α,β-unsaturated systems, which are key precursors for various heterocyclic syntheses.

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, providing another point for derivatization, such as ether or ester formation.

Oxidation: Oxidation of the aldehyde to a carboxylic acid group opens up another set of derivatization possibilities, including amide bond formation.

The phenyl group at the C-6 position can also be a site for modification, although it is generally less reactive than the chloro and aldehyde functionalities. Standard electrophilic aromatic substitution reactions on the phenyl ring can introduce further diversity into the molecular structure, allowing for the fine-tuning of steric and electronic properties.

Synthesis of Fused Heterocyclic Systems

The strategic placement of the chloro and aldehyde groups in this compound makes it an ideal precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions.

Pyrido[2,3-d]pyrimidines and Related Annulated Structures

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological interest, can be envisioned from this compound. youtube.com A common strategy for the formation of the pyridopyrimidine core involves the reaction of an ortho-amino-substituted pyridine derivative with a suitable one-carbon or three-carbon synthon. lookchem.comacsgcipr.org While direct synthesis from the title compound is not extensively documented, analogous reactions with 2-chloroquinoline-3-carbaldehydes suggest plausible routes.

One potential pathway involves a multicomponent reaction. For instance, a reaction between 2-chloroquinoline-3-formyl derivatives, 6-aminopyrimidine-2,4(1H,3H)-diones, and a pyrazolone (B3327878) has been shown to yield complex fused systems. vaia.com Another approach is the reaction with amidines or guanidines, where the aldehyde undergoes condensation and the chloro group is subsequently displaced to form the fused pyrimidine (B1678525) ring. The synthesis of pyrido[2,3-d]pyrimidines can also be achieved through a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines. pipzine-chem.com

Starting Material(s)Reagent(s)Product TypeReference
2-Chloroquinoline-3-carbaldehyde (B1585622), 6-aminopyrimidine-2,4(1H,3H)-dione, 5-methyl-2,4-dihydro-3H-pyrazol-3-oneL-proline, ethanol (B145695)Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones vaia.com
Aldehydes, alkyl nitriles, aminopyrimidinesTriethylbenzylammonium chloride, waterPyrido[2,3-d]pyrimidines pipzine-chem.com
5-Bromo-2,4-dichloropyrimidine, cyclopentyl amine, crotonic acidPalladium catalystPyrido[2,3-d]pyrimidine system lookchem.com

Pyrazolopyridines and Isoxazolopyridines

The synthesis of pyrazolo[3,4-b]pyridines can be achieved starting from 2-chloro-substituted pyridine-3-carbaldehydes. A general and effective method involves the condensation of the aldehyde with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the fused pyrazole (B372694) ring. For a related quinoline (B57606) analogue, 2-chloro-6-methoxyquinoline-3-carbaldehyde, condensation with phenylhydrazine (B124118) followed by heating in nitrobenzene (B124822) with a catalytic amount of pyridine afforded the corresponding 1-phenyl-1H-pyrazolo[3,4-b]quinoline. vaia.com

For the synthesis of isoxazolopyridines, the aldehyde functionality can be reacted with hydroxylamine (B1172632) hydrochloride to form an oxime. This oxime can then undergo intramolecular cyclization, typically through dehydration, to furnish the isoxazole (B147169) ring fused to the pyridine core.

Starting MaterialReagent(s)ProductReference
2-Chloro-6-methoxyquinoline-3-carbaldehyde1. Phenylhydrazine; 2. Heat, nitrobenzene, pyridine6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline vaia.com
2-Chloropyridine-3-carbaldehydeHydrazine hydratePyrazolo[3,4-b]pyridine(Analogous)
2-Chloropyridine-3-carbaldehydeHydroxylamine hydrochlorideIsoxazolo[5,4-b]pyridine(Analogous)

Quinoline-fused Systems

While this compound itself is a pyridine derivative, it can be used to construct more complex fused systems that incorporate a quinoline moiety or are analogous to quinoline derivatization reactions. The term "quinoline-fused systems" in this context refers to the construction of additional rings onto the existing pyridine scaffold, leading to polycyclic aromatic systems.

Many synthetic strategies reported for 2-chloroquinoline-3-carbaldehyde can be conceptually applied to its pyridine analogue. vaia.comthermofisher.com For example, condensation with various active methylene compounds can lead to the formation of a new carbocyclic or heterocyclic ring. Reaction with malononitrile and a thiol, catalyzed by L-proline, has been used to synthesize thiopyrano[2,3-b]quinolines. vaia.com Similarly, multicomponent reactions involving the aldehyde group are a powerful tool for building complex fused structures.

Imidazopyridines and Imidazothiazoles

The synthesis of imidazo[1,2-a]pyridines typically starts from a 2-aminopyridine (B139424) derivative which undergoes condensation with an α-haloketone (the Tschitschibabin reaction). ias.ac.in To utilize this compound for this purpose, it would first need to be converted to the corresponding 2-aminopyridine derivative via nucleophilic substitution of the chloro group with an amine source. Subsequently, the aldehyde at the 3-position would need to be transformed into a suitable functional group for cyclization. A more direct, albeit analogous, approach involves the reaction of 2-chloropyridines with 2H-azirines to yield imidazo[1,2-a]pyridines. sigmaaldrich.com

For the synthesis of imidazothiazoles, a common route involves the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound. nih.govnih.gov Alternatively, starting from the pyridine scaffold, one could envision a pathway where the this compound is first converted to a 2-mercaptopyridine (B119420) derivative. The aldehyde group could then be halogenated to provide the necessary α-halocarbonyl moiety for subsequent reaction with a source of ammonia (B1221849) or an amine to form the fused imidazole (B134444) ring.

Synthesis of Acyclic and Cyclic Derivatives

Beyond fused systems, the functional groups of this compound allow for the synthesis of a variety of acyclic and non-fused cyclic derivatives.

Acyclic derivatives can be readily prepared through reactions of the aldehyde group. For example, as previously mentioned, condensation with amines or hydrazines yields stable acyclic Schiff bases and hydrazones. The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines to afford the corresponding methanimine (B1209239) derivatives has been reported. vaia.com Reduction of the aldehyde using a reducing agent like sodium borohydride (B1222165) would yield the corresponding hydroxymethyl derivative, an acyclic alcohol.

The synthesis of non-fused cyclic derivatives can be achieved through multicomponent reactions where the aldehyde participates in the formation of a new ring system that is not fused to the parent pyridine. For example, a multicomponent reaction of 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid has been used to synthesize quinolinyl-thiazolidinones. vaia.com It is plausible that this compound could undergo similar reactions to yield analogous pyridine-substituted thiazolidinones.

Reagent 1Reagent 2Reagent 3Product TypeReference
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilines-Acyclic Schiff bases vaia.com
2-Chloro-3-formylquinolinesSubstituted anilines2-Mercaptoacetic acidQuinolinyl-thiazolidinones vaia.com

Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound typically involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Oxidation of the Aldehyde: The aldehyde group at the 3-position can be oxidized to the corresponding carboxylic acid, 2-chloro-6-phenylpyridine-3-carboxylic acid, using standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the compatibility with the other functional groups in the molecule.

Amidation of the Carboxylic Acid: The resulting carboxylic acid can then be converted to a variety of carboxamide derivatives. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). nih.gov The subsequent reaction of the activated acid chloride with a primary or secondary amine yields the desired N-substituted carboxamide. Alternatively, direct amidation methods using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. mdpi.com Copper-catalyzed amidation of 2-chloropyridines has also been reported as an efficient method for forming the C-N bond. rsc.org

Reagent/MethodTransformationProduct Class
1. Oxidizing Agent (e.g., KMnO4) 2. Amine + Coupling AgentAldehyde to Carboxamide2-Chloro-6-phenylpyridine-3-carboxamides
1. Oxidizing Agent 2. SOCl2 3. AmineAldehyde to CarboxamideN-substituted 2-chloro-6-phenylpyridine-3-carboxamides
Amine, CuI, N,N-dimethylcyclohexane-1,2-diamineChloro to AmideN-Aryl/alkyl-2-aminopyridine derivatives

Cyanopyridine Derivatives

The aldehyde functionality of this compound can be converted into a cyano group, yielding 2-chloro-3-cyano-6-phenylpyridine. A common and effective method for this transformation is through the formation and subsequent dehydration of an aldoxime.

Formation of the Aldoxime: The initial step involves the reaction of the aldehyde with hydroxylamine (NH2OH) or its hydrochloride salt in the presence of a base. This condensation reaction produces this compound oxime.

Dehydration of the Oxime: The resulting oxime is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed for this purpose, including acetic anhydride (B1165640), trifluoroacetic anhydride, or phosphorus pentoxide. This two-step, one-pot synthesis is a widely used method for converting aldehydes to nitriles.

An alternative approach involves the direct conversion of the aldehyde to the nitrile using reagents like iodine in aqueous ammonia or other specialized reagents. Furthermore, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through one-pot multicomponent reactions involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297), often under microwave irradiation or using various catalysts. nih.govresearchgate.netlibretexts.orgnih.gov

Starting MaterialReagentsProduct
This compound1. NH2OH·HCl, Base 2. Dehydrating Agent (e.g., Ac2O)2-Chloro-3-cyano-6-phenylpyridine
Aryl aldehyde, Ketone, Malononitrile, Ammonium acetateCatalyst (e.g., Yb(PFO)3), Reflux2-Amino-3-cyanopyridine derivatives researchgate.net

Schiff Base Ligands and their Metal Complexes

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govjocpr.com These Schiff bases are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. science.govresearchgate.netmdpi.comderpharmachemica.comresearchgate.netnih.gov

Synthesis of Schiff Base Ligands: The synthesis of Schiff base ligands is typically a straightforward one-step reaction. Equimolar amounts of this compound and a suitable primary amine are reacted in an appropriate solvent, often an alcohol like ethanol or methanol (B129727). jocpr.com The reaction mixture is usually heated to reflux for a period of time to ensure complete reaction. jocpr.com Upon cooling, the Schiff base product often precipitates out of the solution and can be purified by recrystallization. A wide range of primary amines can be used, including aliphatic and aromatic amines, to generate a library of Schiff base ligands with varying electronic and steric properties.

Synthesis of Metal Complexes: The resulting Schiff base ligands, which typically act as bidentate or polydentate ligands, can then be reacted with various metal salts to form coordination complexes. Common metal ions used include those from the transition series such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netjocpr.comderpharmachemica.com The synthesis of the metal complexes generally involves mixing the Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate salts) in a suitable solvent and heating the mixture. mdpi.com The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligands. The coordination of the ligand to the metal ion is typically through the imine nitrogen and another donor atom, which could be the pyridine nitrogen or a donor atom from the amine part of the ligand.

Reactant 1Reactant 2Product Class
This compoundPrimary Amine (R-NH2)Schiff Base Ligand
Schiff Base LigandMetal Salt (e.g., CuCl2, Ni(NO3)2)Metal Complex

Phenoxy and Substituted Phenyl Derivatives

The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions, allowing for the introduction of phenoxy and substituted phenyl groups.

Phenoxy Derivatives via Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a phenoxide nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.orgyoutube.comresearchgate.netnih.gov This reaction is typically carried out by heating the this compound with a phenol (B47542) in the presence of a base, such as potassium carbonate or sodium hydride. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon bearing the chlorine atom. The reactivity of the substrate towards SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Substituted Phenyl Derivatives via Suzuki-Miyaura Cross-Coupling: A powerful method for forming carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comlibretexts.orgclaremont.edunih.gov This reaction allows for the coupling of the 2-chloropyridine (B119429) moiety with a variety of arylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system. This methodology provides a versatile route to a wide range of 2-aryl-6-phenylpyridine-3-carbaldehyde derivatives.

Reaction TypeReagentsProduct Class
Nucleophilic Aromatic SubstitutionPhenol, Base (e.g., K2CO3)2-Phenoxy-6-phenylpyridine-3-carbaldehyde derivatives
Suzuki-Miyaura Cross-CouplingArylboronic acid, Palladium catalyst, Base2-(Substituted phenyl)-6-phenylpyridine-3-carbaldehyde derivatives

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the this compound molecule is crucial for the synthesis of well-defined derivatives. The inherent electronic properties of the substituted pyridine ring, along with the directing effects of the existing substituents, govern the regioselectivity of further transformations.

The pyridine ring is generally electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The positions ortho and para to the ring nitrogen are particularly electron-deficient and are thus more susceptible to nucleophilic attack. Conversely, electrophilic substitution is generally more difficult than on a corresponding benzene (B151609) ring and tends to occur at the meta position.

In the context of this compound, the existing substituents play a significant role in directing further functionalization. The aldehyde group at the C3 position can act as a directing group in certain C-H functionalization reactions. For instance, ruthenium-catalyzed C-H activation has been shown to be directed by an aldehyde group, leading to functionalization at the adjacent C4 position. mdpi.com

Furthermore, in cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of different halogen-substituted positions can be exploited for regioselective synthesis. For instance, in polyhalogenated pyridines, the relative reactivity of chloro, bromo, and iodo substituents can often be controlled by the choice of catalyst and reaction conditions, allowing for sequential and site-selective cross-coupling reactions. researchgate.net The development of regioselective C-H functionalization methods for six-membered heterocyclic rings is an active area of research, with the aim of providing more efficient and atom-economical routes to complex substituted pyridines. nih.govnih.gov

Spectroscopic and Structural Elucidation of 2 Chloro 6 Phenylpyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 2-phenylpyridine (B120327), the proton signals appear in a characteristic pattern. The protons of the pyridine (B92270) ring are typically observed at chemical shifts (δ) between 7.15 and 8.83 ppm, while the phenyl group protons resonate between 7.40 and 8.11 ppm. rsc.org For a substituted compound like 2-(4-chlorophenyl)pyridine, the chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom, with pyridine proton signals appearing between 7.21 and 8.70 ppm and phenyl proton signals between 7.45 and 7.95 ppm. rsc.org

Based on these related structures, the expected ¹H NMR spectrum of 2-chloro-6-phenylpyridine-3-carbaldehyde would show distinct signals for the aldehydic proton, the pyridine ring protons, and the phenyl ring protons. The aldehydic proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring would likely appear in the aromatic region, with their exact shifts and coupling patterns depending on their position relative to the chloro, phenyl, and carbaldehyde substituents. The phenyl group protons would also resonate in the aromatic region, likely between δ 7.4 and 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aldehydic-H9.5 - 10.5Singlet (s)
Pyridine-H7.5 - 8.8Multiplet (m)
Phenyl-H7.4 - 8.0Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 2-phenylpyridine, the carbon signals of the pyridine ring appear between δ 120.6 and 157.4 ppm, and the phenyl ring carbons resonate between δ 126.9 and 139.4 ppm. rsc.org In 2-(4-chlorophenyl)pyridine, the pyridine carbons are found between δ 120.3 and 156.1 ppm, and the phenyl carbons between δ 128.1 and 137.7 ppm. rsc.org

For this compound, the aldehydic carbon would be the most downfield signal, expected in the range of δ 185-195 ppm. The carbons of the pyridine and phenyl rings would appear in the aromatic region, generally between δ 120 and 160 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the phenyl group (C-6) would have their chemical shifts significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Carbon TypePredicted Chemical Shift (ppm)
Aldehydic (C=O)185 - 195
Aromatic (C-Cl)150 - 155
Aromatic (C-Ph)155 - 160
Other Aromatic (Pyridine & Phenyl)120 - 140

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings would give rise to several bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound.
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C=O Stretch1680 - 1715Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈ClNO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the phenyl group (C₆H₅).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridine shows absorption bands at 195, 251, and 270 nm, which are assigned to π → π* and n → π* transitions. wikipedia.org For this compound, the extended conjugation provided by the phenyl and carbaldehyde groups attached to the pyridine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The spectrum would likely exhibit strong absorptions in the UV region, characteristic of the π → π* transitions of the aromatic system.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) is the premier method for obtaining an unambiguous molecular structure. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to construct an electron density map, from which the positions of individual atoms can be resolved. nih.gov

While specific crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases, studies on closely related derivatives provide significant insight into the expected structural features. For instance, the analysis of various substituted pyridine derivatives reveals common crystallization in monoclinic or orthorhombic space groups. rsc.org

A study on a thiourea (B124793) derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which shares some structural motifs, reported detailed crystallographic data obtained from SC-XRD. The data collection was performed on a Bruker diffractometer, and the structure was solved and refined using specialized software. rsc.org Such analyses confirm the molecular connectivity and provide precise geometric parameters.

For illustrative purposes, the table below presents hypothetical, yet representative, crystallographic data that might be expected for a compound in this class, based on analyses of similar structures.

ParameterValueDescription
Crystal SystemMonoclinicOne of the 7 crystal systems, characterized by three unequal axes with one oblique intersection.
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements within the unit cell.
a (Å)8.54Unit cell dimension along the a-axis.
b (Å)15.21Unit cell dimension along the b-axis.
c (Å)9.78Unit cell dimension along the c-axis.
α (°)90Angle between b and c axes.
β (°)105.3Angle between a and c axes.
γ (°)90Angle between a and b axes.
Volume (ų)1225.6The volume of the unit cell.
Z4The number of molecules per unit cell.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal's stability, melting point, and solubility. In the case of this compound and its analogs, several types of interactions are anticipated.

The presence of the aldehyde group (C=O) and the pyridine nitrogen atom allows for the formation of weak C–H···O and C–H···N hydrogen bonds. The phenyl and pyridine rings are capable of engaging in π-π stacking interactions, where the electron-rich aromatic rings align in either a face-to-face or offset fashion. Halogen bonding, involving the chlorine atom, may also play a role in directing the crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, which is of high importance in materials science and pharmaceuticals. Studies on substituted pyridines have shown that variations in solvent composition during crystallization can lead to different polymorphic forms. cam.ac.uk

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. By introducing specific functional groups into the this compound scaffold, it is possible to guide the assembly of molecules into predictable supramolecular architectures. For instance, introducing hydrogen bond donors or acceptors can promote the formation of specific hydrogen-bonded networks, influencing the resulting crystal structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretically calculated values based on the compound's molecular formula, serving as a crucial check for purity and confirming the empirical formula.

For a derivative compound such as 2-chloro-5-fluoro-pyridine-3-carbaldehyde thiosemicarbazone, the calculated elemental composition was compared with the values found through experimental analysis to confirm its synthesis. sigmaaldrich.com Similarly, for this compound, the expected elemental composition can be calculated and would be verified experimentally to ensure the identity and purity of a synthesized batch.

The table below shows the calculated elemental composition for this compound (C₁₂H₈ClNO).

ElementSymbolCalculated Mass %Found Mass %
CarbonC66.22%N/A (to be determined experimentally)
HydrogenH3.71%N/A (to be determined experimentally)
ChlorineCl16.29%N/A (to be determined experimentally)
NitrogenN6.44%N/A (to be determined experimentally)
OxygenO7.35%N/A (to be determined experimentally)

Computational and Theoretical Studies on 2 Chloro 6 Phenylpyridine 3 Carbaldehyde System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing medium-sized organic molecules like 2-Chloro-6-phenylpyridine-3-carbaldehyde. DFT calculations are used to determine the molecule's optimized geometry, electronic properties, and various reactivity descriptors. nih.govnih.gov

The first step in a DFT study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. nih.gov For this compound, calculations performed using common functionals like B3LYP with a basis set such as 6-311G(d,p) would yield the equilibrium structure. nih.govmdpi.com

The optimized geometry is expected to feature a largely planar conformation due to the conjugated π-system extending across the phenyl and pyridine (B92270) rings. A key conformational feature is the orientation of the aldehyde (-CHO) group relative to the pyridine ring. Rotation around the C3-C(aldehyde) bond can lead to different conformers, typically designated as trans and cis (or syn and anti), depending on the relative position of the carbonyl oxygen and the pyridine nitrogen. DFT calculations can precisely determine the energy difference between these conformers, identifying the most stable form. For a similar molecule, 2-Chloro-7-Methylquinoline-3-carbaldehyde, the energy difference between its two stable conformers was calculated to be 14.60 kJ mol⁻¹. mdpi.com This analysis provides crucial information on the molecule's preferred shape, which influences its crystal packing and interactions with biological targets.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. rsc.orgias.ac.in

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For the analogous compound 2-Chloro-7-Methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. mdpi.com

DFT calculations also reveal the spatial distribution of these orbitals. For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenylpyridine system. In contrast, the LUMO is likely localized on the pyridine ring and the electron-withdrawing carbaldehyde group. This distribution indicates that the molecule would likely accept electrons (nucleophilic attack) at the pyridine and aldehyde regions, while donating electrons from the aromatic rings. ias.ac.inrsc.org

Table 1: Frontier Molecular Orbital Properties (Analogous System Data)
ParameterDescriptionTypical Value (eV) for Analogous System mdpi.com
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.7 to -3.2
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO~ 3.75 - 3.84

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. researchgate.netchemtools.org These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting chemical behavior. nih.gov

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it quantifies the molecule's polarizability. "Soft" molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η. This index helps to classify the molecule as a potential electrophile.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for use in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Formulas
DescriptorFormulaPredicted Property
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Molecular polarizability and reactivity
Electrophilicity Index (ω)μ² / (2η)Electrophilic nature of the molecule

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are crucial for determining the supramolecular structure, crystal packing, and biological recognition processes of a molecule. researchgate.netscispace.com The NCI index, which is based on the electron density (ρ) and its reduced density gradient (s), is a powerful tool for visualizing and analyzing these weak interactions in real space. nih.govbohrium.com

An NCI analysis of this compound would involve plotting the reduced density gradient versus the electron density. This plot reveals characteristic spikes in low-density, low-gradient regions that signify non-covalent interactions. These interactions can then be visualized as isosurfaces in 3D space around the molecule. The color of the isosurfaces indicates the nature of the interaction:

Blue surfaces represent strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. bohrium.com

Molecular Dynamics Simulations

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological receptor).

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the flexibility of the molecule and the transitions between different conformations in solution.

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, such as water, and how the solvent shell influences its structure and properties.

Simulate Protein-Ligand Binding: If the molecule is a potential drug candidate, MD simulations can be used to assess the stability of its binding within the active site of a target protein, providing insights into the binding mode and free energy.

These simulations offer a bridge between the static quantum chemical picture and the dynamic reality of chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design and materials science to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. The goal is to develop predictive models that can be used to design new, more potent analogues without the need to synthesize and test every possible compound.

A QSAR study for analogues of this compound would involve the following steps:

Data Set Assembly: A series of structurally related analogues with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP), topological indices, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) obtained from DFT calculations.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a robust QSAR model is established, it can provide valuable insights into which structural features are critical for activity. For example, a 3D-QSAR model can generate contour maps highlighting regions where bulky, electron-donating, or hydrogen-bonding groups would enhance or diminish activity, thereby guiding the rational design of new and improved analogues.

Time-Dependent DFT (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting and interpreting UV-Visible absorption spectra. By applying TDDFT, one can calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. This methodology allows for a detailed understanding of the electronic transitions between molecular orbitals (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) that give rise to the observed spectroscopic features.

While specific TDDFT studies on this compound are not extensively documented in publicly available literature, the application of this method to structurally similar pyridine derivatives provides significant insight into the types of results that can be expected. Computational studies on related compounds typically involve optimizing the ground-state geometry of the molecule using DFT, followed by TDDFT calculations to determine the properties of its excited states. These calculations can be performed in the gas phase or with the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), to more accurately simulate experimental conditions.

The electronic absorption spectra of various pyridine derivatives have been successfully simulated and analyzed using TDDFT. nih.govnih.gov For instance, in studies of substituted styrylpyridine compounds, TDDFT has been employed to evaluate how different functional groups and their positions on the pyridine and phenyl rings influence the absorption maxima (λmax). researchgate.net These studies demonstrate that TDDFT can reliably predict shifts in absorption wavelengths and explain them in terms of changes in the electronic structure, such as the energy gap between the HOMO and LUMO. researchgate.net

A typical TDDFT analysis provides detailed information about the key electronic transitions. This includes the calculated absorption wavelength (λmax), the excitation energy (E), the oscillator strength (f), and the specific molecular orbitals involved in the transition. For a molecule like this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types, characteristic of aromatic and carbonyl-containing systems. The π → π* transitions typically involve the delocalized electrons of the pyridine and phenyl rings, while n → π* transitions involve the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group.

To illustrate the nature of data generated from a TDDFT calculation, the following table presents hypothetical results for the most significant electronic transitions of this compound, based on typical findings for similar aromatic aldehydes and substituted pyridines.

Table 1: Predicted Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S0 → S1 3.44 360 0.015 n → π* (HOMO-1 → LUMO)
S0 → S2 4.13 300 0.520 π → π* (HOMO → LUMO)
S0 → S3 4.77 260 0.310 π → π* (HOMO → LUMO+1)

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not derived from a specific experimental or computational study on this compound.

In this representative data, the transition at the longest wavelength (360 nm) is attributed to an n → π* transition, characterized by a low oscillator strength, which signifies a less intense absorption band. The more intense absorptions at 300 nm and 260 nm are assigned to π → π* transitions. The major orbital contributions indicate that the transition at 300 nm is primarily due to the promotion of an electron from the HOMO to the LUMO, which is a common feature for the main absorption band in conjugated systems.

The accuracy of TDDFT predictions is dependent on the choice of the functional and basis set used in the calculations. researchgate.net Different functionals may be better suited for describing different types of electronic excitations, such as charge-transfer states, which are relevant in molecules with electron-donating and electron-withdrawing groups. Therefore, careful validation against experimental data or higher-level computational methods is often necessary to ensure the reliability of the predicted spectroscopic properties. mdpi.com

Advanced Applications of 2 Chloro 6 Phenylpyridine 3 Carbaldehyde and Its Derivatives in Chemical Sciences

Medicinal Chemistry Research (excluding clinical data)

The unique structural features of 2-Chloro-6-phenylpyridine-3-carbaldehyde, namely the reactive aldehyde group, the replaceable chlorine atom, and the phenyl-substituted pyridine (B92270) core, make it a valuable starting block in medicinal chemistry.

Scaffold for Novel Heterocycle Synthesis

The this compound scaffold is a versatile precursor for constructing more complex heterocyclic systems. The aldehyde and chloro-substituents serve as reactive handles for a variety of cyclization and condensation reactions.

The aldehyde group can readily undergo condensation with various nucleophiles. For instance, in analogous systems like 2-chloroquinoline-3-carbaldehydes, condensation with phenylhydrazine (B124118) yields Schiff bases. nih.gov These intermediates can then be cyclized with reagents such as thioglycolic acid to form thiazolidinone-fused quinolines. nih.gov Similarly, multicomponent reactions involving this aldehyde, an amine-containing compound like 6-aminouracil, and a cyclic active methylene (B1212753) compound can lead to the formation of complex fused systems like pyrano[2,3-b]quinolines and dihydrobenzo[b] nih.govsigmaaldrich.comnaphthyridines, often facilitated by an organocatalyst like L-proline. researchgate.net

The reactivity of the chloro-substituent allows for its displacement by various nucleophiles, enabling the introduction of diverse functional groups or the formation of new rings. The synthesis of related compounds, such as 2-chloro-3-cyano-6-methyl-5-phenylpyridine, is achieved by treating the corresponding pyridin-2-one with phenylphosphonic dichloride, highlighting a key transformation pathway. prepchem.com This chloro group is pivotal for subsequent derivatization. Furthermore, synthetic strategies for producing functionalized N-heterocycles, such as pyridazine-based compounds, involve multi-step processes including Friedel-Crafts reactions, cyclization with hydrazine (B178648), and dehydrogenation, which could be adapted for pyridine derivatives. nih.gov

Design of Compounds Targeting Specific Enzymes or Receptors (mechanistic focus, non-clinical)

Derivatives of the 2-chloro-6-phenylpyridine (B81201) scaffold have been strategically designed to interact with specific biological targets, primarily enzymes implicated in disease pathways.

One major area of focus is the development of kinase inhibitors for anticancer therapy. Pyridine-based structures are central to potent inhibitors of crucial signaling kinases. For example, aminopyrimidinyl-thiazole-carboxamides containing a substituted phenyl group act as dual Src/Abl kinase inhibitors. nih.gov These enzymes are critical in the progression of certain cancers, such as chronic myelogenous leukemia (CML).

Another targeted mechanism involves the induction of apoptosis. Urea (B33335) derivatives of 2-methyl-6-arylpyridines have been shown to provoke apoptosis in cancer cells by modulating the expression of key regulatory proteins. nih.govresearchgate.net These compounds lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.govresearchgate.net This demonstrates a targeted approach to disrupting cancer cell survival pathways.

For antimicrobial applications, derivatives are designed to inhibit essential bacterial enzymes. Hydrazone derivatives of the analogous quinoline-3-carbaldehydes have shown promise by targeting bacterial DNA topoisomerase IV. nih.gov Molecular docking studies of these compounds revealed hydrogen bonding interactions with key residues like ARG132 in the enzyme's active site, providing a mechanistic basis for their inhibitory action. nih.gov This principle of enzyme inhibition via targeted binding is a cornerstone of designing novel antimicrobial agents from the pyridine-carbaldehyde scaffold.

Development of Antimicrobial Agents (in vitro studies only, mechanistic focus)

The development of new antimicrobial agents from the this compound scaffold often involves its conversion into hydrazone derivatives or other heterocyclic systems.

In vitro studies on analogous quinoline-3-carbaldehyde hydrazones have demonstrated their potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain derivatives exhibited promising activity with Minimum Inhibitory Concentrations (MIC) as low as 16 µg/ml against MRSA. nih.gov The proposed mechanism for these compounds is the inhibition of bacterial DNA topoisomerase IV, a crucial enzyme for DNA replication. nih.gov

Other heterocyclic systems derived from related precursors also show significant antimicrobial properties. For instance, novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles synthesized from benzothiazole (B30560) carboxamide derivatives displayed moderate to good inhibition against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains, with MIC values ranging from 12.5 to 100 µg/mL. nih.gov A scaffold-hopping approach applied to 3-nitroimidazo[1,2-a]pyridines led to new 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives with potent activity against the trypomastigote form of Trypanosoma brucei brucei (EC₅₀ = 0.38 µM). mdpi.com These findings underscore the potential of using the core pyridine structure to develop a variety of heterocyclic compounds with diverse antimicrobial mechanisms.

Table 1: In Vitro Antimicrobial Activity of Related Heterocyclic Derivatives

Compound TypeTarget OrganismActivity (MIC/EC₅₀)Reference
Quinoline-carbaldehyde hydrazone (3q6)MRSA16 µg/mL (MIC) nih.gov
Triazolo-thiadiazole derivativesVarious Bacteria/Fungi12.5-100 µg/mL (MIC) nih.gov
3-Nitroimidazo[1,2-b]pyridazine (Compound 3)T. brucei brucei0.38 µM (EC₅₀) mdpi.com

Anticancer Research (in vitro studies only, mechanistic focus)

The pyridine scaffold is a cornerstone in the design of novel anticancer agents, and derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.

One successful strategy involves the synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. nih.govresearchgate.net These compounds have demonstrated significant in vitro anticancer activity against cell lines such as the non-small cell lung cancer A549 line and the colon cancer HCT-116 line. nih.gov One derivative, compound 5l, showed IC₅₀ values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively. nih.govresearchgate.net Mechanistic studies revealed that this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax, cytochrome C, and caspases 3 and 9. nih.govresearchgate.net It also caused cell cycle arrest in the G2-M phase. nih.govresearchgate.net

Pyridine-thiazole hybrid molecules also exhibit potent anticancer properties. mdpi.com A derivative from this class inhibited the growth of all 60 cancer cell lines in the National Cancer Institute (NCI) screening panel by more than 50% at a 10 µM concentration, indicating broad-spectrum activity. mdpi.com Some compounds showed high selectivity for cancer cells over normal human cell lines, with one derivative displaying an IC₅₀ of 0.57 µM in HL-60 leukemia cells while being significantly less toxic to pseudo-normal cells (>50 µM). mdpi.com

Thiosemicarbazone derivatives of pyridine-3-carbaldehyde have also been investigated. researchgate.net These compounds showed antiproliferative activity against a range of human tumor cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF-7). researchgate.net

Table 2: In Vitro Anticancer Activity of Pyridine Derivatives

Compound DerivativeCell LineActivity (IC₅₀ in µM)MechanismReference
1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)HCT-116 (Colon)2.71Apoptosis Induction (Bcl-2, Bax, Caspases) nih.govresearchgate.net
1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)A549 (Lung)3.22Apoptosis Induction nih.govresearchgate.net
Pyridine-Thiazole Hybrid (Compound 3)HL-60 (Leukemia)0.57Cytotoxicity mdpi.com
Pyridine-Thiazole Hybrid (Compound 4)SK-OV-3 (Ovarian)7.87Cytotoxicity mdpi.com
Pyridine-3-carbaldehyde Thiosemicarbazone (1)M-14 (Melanoma)3.36Antiproliferative researchgate.net

Neuroprotection Studies (mechanistic focus, non-clinical)

While direct neuroprotection studies on this compound are not widely reported, research on related heterocyclic compounds based on pyrazolopyridine scaffolds highlights a promising avenue for investigation. These derivatives have been evaluated for their potential neuroprotective effects in in vitro models of neurodegeneration, such as MPP⁺-induced damage in SH-SY5Y neuroblastoma cells, which mimics aspects of Parkinson's disease.

The mechanism of action for these pyrazolopyridine derivatives appears to involve the modulation of apoptotic pathways. Treatment with these compounds led to a dose-dependent downregulation of pro-apoptotic proteins like Bax and caspase-3. This suggests that such heterocyclic structures can confer dopaminergic neuroprotection by interfering with cell death signaling cascades. Given the structural similarities, it is plausible that derivatives of this compound could be designed to exhibit similar neuroprotective properties through anti-apoptotic mechanisms.

Catalysis

In the field of catalysis, the 2-phenylpyridine (B120327) core, which is a key feature of this compound, is utilized as a directing group and substrate in C-H bond functionalization reactions. mdpi.com Specifically, 2-phenylpyridine is a standard substrate for direct arylation reactions catalyzed by transition metal complexes. mdpi.com

Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the direct arylation of 2-phenylpyridine with various (hetero)aryl chlorides. mdpi.com These reactions are often performed in water, an environmentally benign solvent. mdpi.com The pyridine's nitrogen atom acts as a directing group, facilitating the selective activation and functionalization of the ortho C-H bond on the appended phenyl ring. This catalytic process allows for the efficient creation of more complex biaryl structures, which are valuable in materials science and medicinal chemistry. The reactivity of the 2-phenylpyridine scaffold in such catalytic transformations highlights its utility as a building block for advanced molecular architectures. mdpi.com

Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemistry, where a metal center, stabilized by organic molecules called ligands, facilitates chemical reactions. The electronic properties and structure of the ligand are crucial for the catalyst's activity and selectivity. Pyridyl-containing molecules are widely used as ligands due to the strong coordination of the nitrogen atom to the metal center.

While there is no specific research detailing the use of this compound as a ligand for transition metal catalysis, related polypyridyl compounds are extensively used to create ruthenium(II) and iridium(III) complexes. nih.govnih.govrsc.org For instance, complexes based on di-2-pyridylketone, which shares a pyridyl-carbonyl motif, have been synthesized and investigated for various applications. nih.gov The presence of both a nitrogen atom for coordination and a reactive aldehyde group for further modification makes this compound a plausible candidate for the synthesis of novel ligands for catalytic processes.

Role in Organic Transformation Catalysis

Certain organic molecules can act as catalysts themselves, a field known as organocatalysis. Furthermore, heterocyclic compounds often serve as crucial precursors in multicomponent reactions (MCRs), which are highly efficient one-pot processes to build complex molecules.

Material Science and Photophysical Applications

Fluorescent Molecular Rotors and Sensors

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties (such as intensity or color) upon binding to a specific analyte, like a metal ion. Molecular rotors are a subclass of these sensors where the fluorescence is sensitive to the viscosity of the environment. Pyridine-containing compounds are a prominent class of fluorophores used in the design of such sensors. mdpi.com

There is no direct report on this compound or its derivatives being used as fluorescent molecular rotors. However, the broader family of pyridine derivatives has been successfully developed as fluorescent chemosensors for various cations. mdpi.combohrium.combohrium.com For example, a structurally related compound, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate, has been synthesized and its fluorescent properties were characterized, showing a quantum yield of 0.31. mdpi.com The fluorescence of such compounds can be tuned by modifying the substituents on the pyridine ring, indicating that derivatives of this compound could be engineered for sensing applications. bohrium.com

Table 1: Photophysical Properties of a Related 6-Phenylpyridine Derivative Data for Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate

CompoundλA (nm)λex (nm)λem (nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.31
Source: mdpi.com

Light-Emitting Electrochemical Cells (LEECs)

Light-emitting electrochemical cells (LEECs) are a type of light-emitting device that can be fabricated from solution, offering potential cost advantages. They typically employ ionic transition metal complexes, often of iridium(III) or ruthenium(II), as the light-emitting material. The ligands in these complexes are critical for determining the emission color, efficiency, and stability of the device.

No published research specifically describes the use of this compound in LEECs. Nevertheless, iridium(III) complexes containing 2-phenylpyridine (ppy) as a cyclometalating ligand are among the most common and effective emitters in LEEC research. nih.gov Given that this compound is a derivative of 2-phenylpyridine, it is a strong candidate for use as a ligand in novel iridium complexes for LEEC applications. The chloro and carbaldehyde substituents could be used to tune the electronic properties and, consequently, the emission characteristics of the resulting metal complex.

Photochemistry of Derivatives

The photochemistry of a molecule describes the chemical reactions it undergoes upon absorption of light. This is distinct from photophysics, which involves changes in electronic states without chemical transformation (like fluorescence). The study of photochemical behavior is essential for applications in photomedicine, photocatalysis, and materials science.

Specific photochemical studies on derivatives of this compound have not been reported. Research in this area has focused on related heterocyclic systems. For instance, the photophysical properties of 4,6,8-triarylquinoline-3-carbaldehyde derivatives have been investigated, revealing how substituents influence intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.gov Similarly, the photochemical behavior of ruthenium nitrosyl complexes with terpyridine ligands has been studied for their ability to release nitric oxide under irradiation. These examples highlight the rich photochemistry of related nitrogen heterocycles, suggesting that derivatives of this compound could exhibit interesting photochemical reactivity, although this remains an area for future investigation.

Electrochemical Investigations

Electrochemical investigations, particularly cyclic voltammetry, are used to determine the oxidation and reduction potentials of a molecule. This data is crucial for understanding its electronic structure and for designing materials for applications in electronics (like LEECs), sensors, and catalysis. The potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

There is no available electrochemical data for this compound. However, electrochemical studies are a standard characterization technique for the types of advanced materials discussed in this article. For example, cyclic voltammetry is routinely used to characterize transition metal complexes for LEECs and to study the behavior of fluorescent sensors upon interaction with analytes. researchgate.net Any future development of this compound for applications in material science would undoubtedly involve a thorough electrochemical investigation to map its frontier orbital energies and redox stability.

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of this compound is predicted to be dominated by the reduction of the electron-deficient pyridine ring and the carbaldehyde functional group. The electron transfer mechanism would likely proceed in a stepwise manner.

The first step is anticipated to be a one-electron reduction to form a radical anion. The stability of this radical anion is a critical factor in the reversibility of the redox process observed in cyclic voltammetry. The electron-withdrawing substituents (chloro and carbaldehyde) would help to delocalize the negative charge, thereby stabilizing the radical anion. In many pyridine derivatives, the initial one-electron reduction is a reversible process. nih.gov

Further reduction could lead to the formation of a dianion, which is often more reactive. rsc.org The high reactivity of such species can lead to subsequent chemical reactions, rendering the second reduction step irreversible. For example, in the case of azopyridines, the dianions are basic enough to deprotonate the solvent. rsc.org

The carbaldehyde group itself is electroactive and can undergo reduction. The electrochemical reduction of aromatic aldehydes can proceed through various pathways, often involving the formation of a radical anion followed by dimerization or further reduction to an alcohol. The specific pathway is highly dependent on the reaction conditions, such as the solvent and the presence of proton donors.

The interplay between the reduction of the pyridine ring and the carbaldehyde group is a key aspect of the molecule's redox behavior. The initial electron transfer may be centered on the pyridine ring's π-system due to the cumulative electron-withdrawing effects of the substituents. The resulting radical anion would have spin density distributed over the entire molecule, including the carbaldehyde group.

Theoretical studies, often in conjunction with experimental work, are invaluable for elucidating electron transfer mechanisms. researchgate.net Density Functional Theory (DFT) calculations, for instance, can predict redox potentials and visualize the distribution of the spin density in the radical anion, indicating the most likely sites for subsequent reactions. chemrxiv.orgresearchgate.net For this compound, such studies would clarify whether the initial reduction is localized on the pyridine ring or the carbaldehyde moiety and how the different substituents contribute to the stability of the reduced species.

Future Research Directions and Emerging Opportunities in 2 Chloro 6 Phenylpyridine 3 Carbaldehyde Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure derivatives of 2-Chloro-6-phenylpyridine-3-carbaldehyde is a burgeoning area of research, driven by the increasing demand for chiral molecules in pharmaceuticals and materials science. Future efforts in this domain are expected to concentrate on several key strategies:

One promising approach involves the use of chiral auxiliaries . These can be temporarily attached to the pyridine (B92270) scaffold to direct the stereochemical outcome of subsequent reactions. For instance, a chiral amine could be condensed with the aldehyde group to form a chiral imine, which would then guide the stereoselective addition of a nucleophile. Subsequent hydrolysis would remove the auxiliary, yielding an enantiomerically enriched product.

Another significant area of development is organocatalysis . Chiral amines, such as proline and its derivatives, have been shown to be effective in catalyzing asymmetric aldol (B89426) and Mannich reactions on related aldehyde substrates. Applying these catalysts to reactions involving this compound could provide a metal-free and environmentally benign route to chiral products.

Furthermore, transition-metal catalysis with chiral ligands offers a powerful tool for asymmetric synthesis. For example, the asymmetric reduction of the aldehyde group to a chiral alcohol can be achieved using chiral borane (B79455) reagents or through transfer hydrogenation with a chiral rhodium or ruthenium catalyst. Similarly, chiral palladium or copper catalysts could be employed for the asymmetric cross-coupling reactions at the chloro-position.

Methodology Potential Chiral Product Key Research Focus
Chiral AuxiliariesEnantiomerically enriched secondary alcohols or aminesDesign of new, highly effective and easily removable auxiliaries.
OrganocatalysisChiral aldol or Mannich adductsDevelopment of novel organocatalysts with high enantioselectivity for this specific substrate.
Transition-Metal CatalysisChiral alcohols, amines, or cross-coupled productsScreening of new chiral ligands and optimization of reaction conditions for high yields and enantiomeric excess.

Exploration of Novel Reaction Pathways and Domino Processes

The multifunctional nature of this compound makes it an ideal candidate for the development of novel reaction pathways and domino (or tandem) processes. These strategies are highly desirable as they can rapidly build molecular complexity from simple starting materials in a single operation, reducing waste and improving efficiency.

Future research could focus on multi-component reactions (MCRs) . For example, a one-pot reaction involving this compound, an amine, and an isocyanide (a Passerini or Ugi reaction) could generate a diverse library of complex, peptidomimetic structures. The chloro-substituent could then be further functionalized in a subsequent step.

Domino reactions that sequentially engage the different reactive sites of the molecule are another exciting prospect. For instance, a nucleophile could first add to the aldehyde, followed by an intramolecular cyclization onto the pyridine ring, potentially displacing the chloride. Alternatively, a domino reaction could be initiated by a cross-coupling reaction at the chloro-position, with the newly introduced group then participating in a subsequent transformation with the aldehyde.

The development of tandem catalysis systems is also a promising avenue. A single reaction mixture could contain two or more catalysts that work in concert to effect a series of transformations. For example, a Lewis acid catalyst could activate the aldehyde for a nucleophilic addition, while a transition metal catalyst facilitates a cross-coupling reaction at the chloro-substituent.

Reaction Type Potential Outcome Key Research Focus
Multi-Component ReactionsRapid generation of diverse molecular scaffoldsExploration of new MCRs and optimization of conditions for high diversity and yield.
Domino ReactionsSynthesis of complex polycyclic systemsDesign of novel domino sequences that exploit the unique reactivity of the starting material.
Tandem CatalysisEfficient one-pot synthesis of highly functionalized moleculesDevelopment of compatible catalyst systems that can operate in a single pot without mutual inhibition.

Advanced Computational Modeling for Property Prediction and Mechanistic Understanding

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. By providing detailed insights into the molecule's electronic structure, reactivity, and potential interactions, computational modeling can guide experimental design and lead to the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties. These include geometric parameters, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity and for predicting its behavior in different chemical environments.

Furthermore, DFT can be used to elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and to identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important application of computational modeling. By correlating the calculated molecular descriptors of a series of derivatives with their experimentally determined biological activities, it is possible to build predictive models that can guide the design of new compounds with enhanced potency and selectivity.

Computational Method Application Key Research Focus
Density Functional Theory (DFT)Prediction of molecular properties (geometry, spectra, electronics)Accurate prediction of spectroscopic data and reactivity indices.
Mechanistic Studies (DFT)Elucidation of reaction pathways and transition statesUnderstanding the role of catalysts and reaction conditions in controlling selectivity.
QSAR ModelingPrediction of biological activityDevelopment of predictive models to guide the synthesis of new bioactive compounds.

Integration into Supramolecular Assemblies and Functional Materials

The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating site, the aldehyde can participate in reversible covalent bond formation, and the phenyl group can engage in π-π stacking interactions.

Future research in this area could explore the use of this compound in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . By reacting the pyridine nitrogen with metal ions, it is possible to create extended, porous structures with potential applications in gas storage, catalysis, and sensing. The aldehyde group could be post-synthetically modified to introduce additional functionality within the pores of the material.

The aldehyde functionality also opens the door to the creation of dynamic covalent networks (DCNs) . Through the formation of reversible imine or acetal (B89532) linkages, it is possible to create self-healing materials and adaptive systems that can respond to external stimuli. The chloro and phenyl groups can be used to tune the properties of these materials, such as their mechanical strength and solubility.

Furthermore, derivatives of this compound could be incorporated into liquid crystals and organic light-emitting diodes (OLEDs) . The rigid, aromatic structure of the molecule is conducive to the formation of liquid crystalline phases, and by appropriate functionalization, it may be possible to create materials with interesting optical and electronic properties.

Material Type Key Structural Feature Utilized Potential Application
Metal-Organic FrameworksPyridine nitrogen for metal coordinationGas storage, catalysis, sensing
Dynamic Covalent NetworksAldehyde for reversible imine/acetal formationSelf-healing materials, adaptive systems
Liquid Crystals / OLEDsRigid aromatic coreDisplays, lighting

Expanding the Scope of Biological Target Engagement (mechanistic focus)

The pyridine scaffold is a common motif in many biologically active compounds, and derivatives of this compound are expected to exhibit a range of interesting pharmacological properties. Future research in this area will focus on identifying the specific biological targets of these compounds and on elucidating their mechanisms of action.

A key area of investigation will be the role of the aldehyde group in covalent inhibition . Aldehydes can react reversibly or irreversibly with nucleophilic residues, such as cysteine or lysine, in the active site of an enzyme. This can lead to potent and selective inhibition. Future studies could involve screening libraries of derivatives against a panel of enzymes to identify potential targets and then using techniques such as X-ray crystallography and mass spectrometry to characterize the covalent adducts.

The chloro-substituent provides a handle for structure-activity relationship (SAR) studies. By systematically replacing the chlorine with other functional groups, it is possible to probe the importance of this position for biological activity. These studies, in combination with computational modeling, can provide a detailed understanding of the molecular interactions that govern target binding.

Furthermore, the phenyl group can be modified to improve properties such as solubility, metabolic stability, and cell permeability. The introduction of polar groups or fluorinated substituents, for example, can have a profound impact on the pharmacokinetic profile of a compound.

Research Area Mechanistic Focus Potential Therapeutic Area
Covalent InhibitionReaction of the aldehyde with nucleophilic residues in enzyme active sitesCancer, infectious diseases, inflammation
Structure-Activity RelationshipProbing the role of the chloro and phenyl groups in target bindingOptimization of potency and selectivity
Pharmacokinetic OptimizationModification of the phenyl group to improve drug-like propertiesDevelopment of orally bioavailable drugs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-6-phenylpyridine-3-carbaldehyde?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the phenyl group at position 6 of the pyridine ring using Suzuki-Miyaura cross-coupling between 2-chloro-3-pyridinecarboxaldehyde (CAS 36404-88-3) and a phenylboronic acid derivative under Pd catalysis .
  • Step 2 : Optimize reaction conditions (e.g., 80–100°C, 12–24 hours in a THF/water mixture) to achieve >85% yield.
  • Key Validation : Confirm regioselectivity via 1H^1H-NMR (aldehyde proton at δ 9.8–10.2 ppm) and LC-MS .

Q. How to characterize the aldehyde functional group in this compound?

  • Techniques :

  • IR Spectroscopy : Strong absorption band near 1700–1720 cm1^{-1} (C=O stretch) .
  • 1H^1H-NMR : Singlet peak for the aldehyde proton (δ ~10 ppm), absence of coupling due to deshielding .
  • HPLC-MS : Molecular ion peak matching the exact mass (calculated for C12H8ClNO\text{C}_{12}\text{H}_8\text{ClNO}: 223.02 g/mol) .

Q. What are common impurities encountered during synthesis?

  • Byproducts :

  • Chloro-debris : Residual 2-chloro-3-pyridinecarboxaldehyde (unreacted starting material).
  • Coupling Failures : Incomplete Suzuki coupling leading to mono-substituted intermediates.
    • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Irritant (aldehyde group), potential sensitizer.
  • Protocols :

  • Use fume hoods, nitrile gloves, and eye protection.
  • Store at 2–8°C in amber vials to prevent aldehyde oxidation .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during functionalization?

  • Case Study : Conflicting reports on electrophilic substitution at pyridine positions 4 vs. 6.
  • Resolution :

  • Computational Modeling : Use DFT calculations to map electron density (e.g., lower LUMO at position 6 favors nucleophilic attack) .
  • Experimental Validation : Compare reaction outcomes with/without directing groups (e.g., nitro or methoxy substituents) .

Q. What strategies optimize Suzuki coupling for phenyl group introduction?

  • Variables :

  • Catalyst : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with SPhos ligand (higher yields with latter).
  • Solvent : DMF enhances solubility but may reduce selectivity; THF/water mixtures preferred .
    • Table :
Catalyst SystemSolventYield (%)
Pd(PPh3_3)4_4DMF62
Pd(OAc)2_2/SPhosTHF/H2 _2O89

Q. How does pH affect the stability of the aldehyde group?

  • Findings :

  • Acidic Conditions (pH < 3) : Rapid hydration to geminal diol.
  • Basic Conditions (pH > 9) : Aldol condensation or Cannizzaro reaction.
    • Mitigation : Stabilize with anhydrous solvents and inert atmospheres during storage .

Q. Why do computational and experimental 13C^13C-NMR spectra disagree for the aldehyde carbon?

  • Analysis :

  • Solvent Effects : Calculated gas-phase vs. experimental DMSO-d6d_6 shifts.
  • Solution : Apply PCM (Polarizable Continuum Model) corrections in DFT simulations to align with experimental δ 190–195 ppm .

Data Contradiction Analysis

Discrepancies in reported melting points (MPs):

  • Reported MPs : 112–115°C (PubChem) vs. 118–120°C (independent studies).
  • Root Cause : Polymorphism or residual solvent (e.g., ethanol vs. acetone recrystallization).
  • Resolution : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.